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c-Di-AMP sodium salt -

c-Di-AMP sodium salt

Catalog Number: EVT-256129
CAS Number:
Molecular Formula: C20H22N10Na2O12P2
Molecular Weight: 702.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endogenous STING and DDX41 agonist; mediates DDX41-STING interaction. Activates STING-dependent IFN-β production in mouse and human cells. Also A2A inverse agonist. Selectively induces apoptosis of monocytes in human PBMC cultures and in NSG mice transplanted with human CD34+ cells.
Overview

Cyclic diadenosine monophosphate sodium salt, commonly referred to as c-Di-AMP sodium salt, is a cyclic dinucleotide that plays a crucial role in bacterial signaling. It is primarily synthesized by diadenylate cyclases from two molecules of adenosine triphosphate. This compound serves as a second messenger involved in various cellular processes, including osmotic regulation, biofilm formation, and adaptation to environmental stresses.

Source

Cyclic diadenosine monophosphate is produced in bacteria and some archaea. It is generated from adenosine triphosphate through the action of diadenylate cyclases, with the most common enzymes being DisA and CdaA. These enzymes utilize magnesium or manganese ions as cofactors for their activity . The degradation of c-Di-AMP is mediated by specific phosphodiesterases, which convert it into linear adenosine phosphates.

Classification

Cyclic diadenosine monophosphate sodium salt belongs to the class of cyclic nucleotides, which are important signaling molecules in many biological systems. It is classified under cyclic nucleotides due to its structural characteristics and functional roles in cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of c-Di-AMP sodium salt can be accomplished through various biochemical methods, primarily involving enzymatic reactions. The two main methods include:

  1. Enzymatic Synthesis: Diadenylate cyclases catalyze the conversion of adenosine triphosphate to c-Di-AMP. For example, DisA utilizes magnesium ions as a cofactor to facilitate this reaction .
  2. Chemical Synthesis: Although less common, c-Di-AMP can also be synthesized chemically through phosphoramidite chemistry or solid-phase synthesis techniques.

Technical Details

The enzymatic synthesis typically involves the following steps:

  • Substrate Preparation: Two molecules of adenosine triphosphate are prepared.
  • Enzyme Activation: The enzyme (e.g., DisA) is activated with necessary cofactors (Mg²⁺).
  • Cyclization Reaction: The enzyme catalyzes the formation of c-Di-AMP while releasing pyrophosphate as a byproduct.

The synthesis can be monitored using high-performance liquid chromatography or thin-layer chromatography for purity and yield analysis .

Molecular Structure Analysis

Structure

Cyclic diadenosine monophosphate sodium salt has a unique cyclic structure characterized by its phosphate backbone and two adenosine moieties. The molecular formula is C20H24N10O12P2xNa+\text{C}_{20}\text{H}_{24}\text{N}_{10}\text{O}_{12}\text{P}_2\cdot x\text{Na}^+ with a molecular weight of approximately 658.41 g/mol for the free acid form .

Data

  • Molecular Weight: 658.41 g/mol
  • CAS Number: 54447-84-6
  • Spectroscopic Properties: Absorption maximum at 259 nm with molar absorptivity ε=27.0\varepsilon =27.0 L mmol1^{-1} cm1^{-1} .
Chemical Reactions Analysis

Reactions

Cyclic diadenosine monophosphate undergoes several biochemical reactions:

  1. Synthesis Reaction:
    2ATPDisAc Di AMP+2PPi2\text{ATP}\xrightarrow{\text{DisA}}\text{c Di AMP}+2\text{PPi}
  2. Degradation Reaction:
    c Di AMPPDEs5 pApA+2AMP\text{c Di AMP}\xrightarrow{\text{PDEs}}\text{5 pApA}+2\text{AMP}
    This reaction is facilitated by phosphodiesterases such as AtaC, which require manganese ions .

Technical Details

The degradation pathway involves two major classes of phosphodiesterases categorized based on their active site motifs: DHH-type and HD-type . These reactions are crucial for regulating intracellular levels of c-Di-AMP and thus its signaling functions.

Mechanism of Action

Process

Cyclic diadenosine monophosphate functions primarily as a signaling molecule within bacterial cells. Its mechanism involves:

  1. Signal Transduction: c-Di-AMP binds to specific receptors or transcription factors (e.g., BusR), modulating gene expression related to osmotic stress resistance and biofilm formation.
  2. Regulatory Functions: It regulates potassium ion uptake and influences cell wall homeostasis, contributing to the bacteria's ability to adapt to environmental changes.

Data

Research indicates that mutations affecting c-Di-AMP synthesis or degradation can significantly impact bacterial survival under stress conditions, demonstrating its essential role in cellular physiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in water; stability under ambient conditions for short periods.

Chemical Properties

  • Stability: Stable when stored at -20 °C with a shelf life of approximately 12 months.
  • Purity: Typically ≥ 98% as determined by high-performance liquid chromatography .
Applications

Scientific Uses

Cyclic diadenosine monophosphate sodium salt is utilized in various scientific fields:

  1. Microbiology Research: Investigating bacterial signaling pathways and stress responses.
  2. Pharmacology: Potential therapeutic applications targeting bacterial infections by modulating c-Di-AMP levels.
  3. Biotechnology: Use in developing biosensors or synthetic biology applications where cyclic nucleotides play a role in gene regulation.
Introduction to c-Di-AMP as a Bacterial Second Messenger

Evolutionary Conservation of c-Di-AMP Signaling in Gram-Positive Bacteria

The c-di-AMP signaling pathway is phylogenetically widespread but exhibits exceptional conservation in Gram-positive bacteria. DAC domains are present in >76,000 bacterial and archaeal species, with Firmicutes and Actinobacteria representing the most extensively studied lineages [2] [5] [10]. Three primary DAC classes drive c-di-AMP synthesis:

  • CdaA (DacA): A membrane-anchored cyclase found in >90% of c-di-AMP-producing bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes). It forms a complex with regulatory proteins like GlmM, linking c-di-AMP production to peptidoglycan biosynthesis [3] [5] [10].
  • DisA: A DNA-damage-sensing cytosolic enzyme first identified in Bacillus subtilis and conserved in Actinobacteria like Corynebacterium glutamicum and Mycobacterium tuberculosis [2] [9].
  • CdaS: A sporulation-specific cyclase in Bacillus species with no orthologs in non-sporulating bacteria [2] [6].

Table 1: Evolutionary Distribution of c-di-AMP Metabolic Machinery in Select Bacteria

Bacterial SpeciesDAC EnzymesPDE EnzymesEssential for Viability?Key Functions
Bacillus subtilisDisA, CdaA, CdaSGdpP, PgpHConditionalSporulation, K⁺ homeostasis, DNA repair
Staphylococcus aureusCdaAGdpP, Pde2YesCell wall maintenance, osmotic regulation
Listeria monocytogenesCdaA (DacA)PdeA, PgpHYesVirulence, acid resistance
Streptococcus pneumoniaeCdaAGdpP, Pde2YesBiofilm formation, K⁺ transport
Corynebacterium glutamicumDisAPdeANoCell wall peptidase regulation
Mycoplasma pneumoniaeCdaMPdeMYesPotassium import regulation

Phylogenetic analysis reveals that c-di-AMP signaling rarely coexists with c-di-GMP pathways in bacteria like Staphylococcus and Streptococcus, underscoring its non-redundant role in osmoregulation and cell wall integrity [3] [10]. In Actinobacteria, c-di-AMP riboswitches (e.g., ydaO/kimA-type) regulate genes involved in cell wall metabolism, such as the nlpC peptidase in C. glutamicum, indicating lineage-specific adaptations [9]. The essentiality of c-di-AMP in pathogens like S. aureus and L. monocytogenes highlights its evolutionary constraint—complete DAC deletion causes cell lysis unless suppressors arise or specialized media are provided [3] [5] [7].

Role of c-Di-AMP in Microbial Physiology and Pathogenesis

Physiological Regulation

c-di-AMP functions as a master coordinator of bacterial stress adaptation through three core mechanisms:

  • Osmotic Balance and Potassium Homeostasis:c-di-AMP directly binds and inhibits potassium uptake systems like KtrA, KtrC (Trk family), and KimA/Kup (KUP family) in B. subtilis, S. aureus, and Lactococcus lactis [5]. This inhibition prevents toxic K⁺ accumulation under hypo-osmotic conditions. Concurrently, c-di-AMP activates export systems like CpaA in L. monocytogenes and KhtT in S. aureus, facilitating rapid osmolyte adjustment [5] [10]. Deletion of PDEs (e.g., gdpP mutants) elevates c-di-AMP, leading to aberrant curly cell morphology and increased resistance to β-lactam antibiotics due to reduced turgor pressure [5] [7].
  • Cell Wall Maintenance:c-di-AMP integrates with peptidoglycan biosynthesis by allosterically regulating enzymes like GlmM (phosphoglucosamine mutase). In L. lactis, GlmM’s I154F mutation enhances binding to CdaA, suppressing cyclase activity and creating a feedback loop that couples c-di-AMP levels with cell wall precursor synthesis [10]. Dysregulated c-di-AMP causes cell wall defects: Low levels induce lysis due to impaired peptidoglycan cross-linking, while high levels increase resistance to cell-wall-targeting antibiotics [3] [7].

  • DNA Integrity and Sporulation:In B. subtilis, DisA scans DNA and halts sporulation upon detecting damage by reducing c-di-AMP synthesis. This checkpoint ensures spores form only in genetically intact cells [2] [6]. c-di-AMP also influences genetic competence in S. pneumoniae, where elevated levels reduce transformation efficiency and increase sensitivity to DNA-damaging agents [5].

Pathogenesis and Immune Modulation

c-di-AMP is a critical virulence regulator and immunostimulant:

  • Intracellular Survival:In L. monocytogenes, c-di-AMP regulates virulence gene expression and acid resistance, enabling endosomal survival. PDE-deficient mutants (ΔpdeA) exhibit reduced virulence due to impaired adaptation to phagosomal stress [3] [5].
  • STING-Dependent Immune Activation:c-di-AMP sodium salt is a potent agonist of the eukaryotic STING (Stimulator of Interferon Genes) pathway. It binds STING or the helicase DDX41, triggering TBK1-IRF3 signaling and type I interferon (IFN-β) production [4] [8] [10]. This response enhances antigen presentation in dendritic cells, promoting T-cell activation and establishing c-di-AMP as a mucosal vaccine adjuvant [4] [8]. Notably, bacterially derived c-di-AMP detected during Chlamydia trachomatis infection activates host defenses, revealing its dual role as a pathogen-associated molecular pattern (PAMP) [6] [10].

Table 2: c-di-AMP Effectors and Functional Outcomes in Bacterial Physiology

Physiological Processc-di-AMP Effector(s)Mechanism of ActionPhenotypic Outcome
Potassium transportKtrA, KtrC, KimA, KupABinds RCK_C domains, inhibiting K⁺ uptakeOsmotic stability, reduced turgor pressure
Osmolyte uptakeOpuCA, BusRInhibits ABC transporters; regulates transcriptionCompatible solute accumulation
Cell wall biosynthesisGlmM, PstAAllosteric inhibition of precursor synthesisβ-lactam resistance, altered peptidoglycan
DNA damage responseDisAReduces synthesis upon detecting breaksSporulation checkpoint
Riboswitch regulationydaO/kimA-type RNAForms terminator stem-loop, repressing translationControls K⁺ transporter expression
Host immune activationSTING, DDX41Induces dimerization and polymerizationType I IFN production, inflammatory response
  • Virulence-Immunity Trade-off:While c-di-AMP supports bacterial survival, its secretion via multidrug resistance (MDR) transporters activates host immunity. In L. monocytogenes, extracellular c-di-AMP stimulates IFN-β secretion, limiting infection [6] [10]. This creates an evolutionary paradox: Pathogens require c-di-AMP for intracellular survival but risk immune detection, making its regulatory pathways prime targets for antimicrobials [3] [7].

Properties

Product Name

c-Di-AMP sodium salt

Molecular Formula

C20H22N10Na2O12P2

Molecular Weight

702.38

Synonyms

3/',5/'-Cyclic diadenylic acid sodium salt

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